Tetromycin A

Übersicht

Beschreibung

Tetromycin A ist ein Antibiotikum auf Tetronsäurebasis, das für seine Aktivität gegen grampositive Bakterien bekannt ist, darunter Methicillin-resistenter Staphylococcus aureus (MRSA) . Es ist strukturell verwandt mit anderen Antibiotika wie Saccharocarcin, Chlorothricin, Tetrocarcin, Kijanimicin und Versipelostatin . This compound hat sich als Hemmer der Cysteinprotease Cathepsin L erwiesen und besitzt eine anti-trypanosomale Aktivität .

Herstellungsmethoden

This compound wird von verschiedenen Arten der Actinomyceten-Gattung Streptomyces produziert . Die industrielle Produktion beinhaltet die Kultivierung eines Mikroorganismus (MK67-CF9), der this compound und B in einem Saccharose-Nitratsalz-Agar-Medium bei etwa 27 °C produziert . Die Produktion kann durch Blockieren von Vorläufer-kompetitiven biosynthetischen Genclustern, Stören der Tetromycin-B-Biosynthese und Überexpression des Tetromycin-Signalwegs-Regulators optimiert werden .

Wissenschaftliche Forschungsanwendungen

Tetromycin A hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung. Es wurde verwendet, um die bakterielle DNA-Topologie und die damit verbundenen Enzyme, insbesondere Typ-II-Topoisomerasen, zu untersuchen . Seine Hemmung dieser Enzyme hat es Forschern ermöglicht, ihre Rolle in der bakteriellen Lebensfähigkeit zu verstehen und potenzielle neuartige Ziele für antibiotische Wirkstoffe zu erforschen . Zusätzlich wurde gezeigt, dass this compound den Phosphatidylinositol-3'-Kinase/Akt-Signalweg hemmt, der an der Proteinsynthese, der Glukoseaufnahme und der Regulation von Proliferation und Apoptose beteiligt ist . Dies macht es zu einem wertvollen Werkzeug in der Krebsforschung .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Hemmung bakterieller Typ-II-Topoisomerasen, wie z. B. DNA-Gyrase und Topoisomerase IV . Diese Enzyme sind für die DNA-Replikation, Transkription und chromosomale Segregation unerlässlich. Durch Bindung an und Stabilisierung des Enzym-DNA-Komplexes verhindert this compound den Re-Ligationschritt des DNA-Spaltungs-Re-Ligationszyklus, was zu Störungen in den DNA-Prozessen und letztendlich zum Tod der Bakterienzelle führt .

Wirkmechanismus

Tetromycin A is an unusual tetronic acid-based antibiotic with pronounced activity against antibiotic-resistant and susceptible Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Target of Action

This compound appears to target the phosphatidylinositide-3’-kinase/Akt signalling pathway . This pathway plays a crucial role in cellular quiescence, proliferation, cancer, and longevity .

Mode of Action

The compound’s interaction with its targets leads to the inhibition of the PI3K/Akt pathway . This inhibition can mediate a variety of biological responses, including protein synthesis, glucose uptake, and the regulation of proliferation and apoptosis .

Biochemical Pathways

This compound affects the PI3K/Akt signaling pathway . Akt, a downstream factor in this pathway, mediates various biological responses. The inhibition of this pathway by this compound presumably contributes to the acquisition of malignant properties of human cancers .

Result of Action

The primary result of this compound’s action is the inhibition of the PI3K/Akt pathway , leading to effects on protein synthesis, glucose uptake, and the regulation of proliferation and apoptosis . This can lead to the death of affected cells, particularly in the context of bacterial infections .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other bacteria, the pH of the environment, and the presence of biofilms can all impact the effectiveness of the antibiotic . .

Biochemische Analyse

Biochemical Properties

Tetromycin A interacts with bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV . These enzymes are critical for DNA replication, transcription, and chromosomal segregation, as they manage the topology of DNA during these processes . This compound effectively prevents the re-ligation step of the DNA cleavage-relegation cycle, leading to disruptions in DNA processes .

Cellular Effects

This compound exerts its effects on various types of cells by disrupting DNA processes, which ultimately leads to bacterial cell death . It has pronounced activity against Gram-positive bacteria, including MRSA . This suggests that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves the inhibition of bacterial type II topoisomerases . By binding to and stabilizing the enzyme-DNA complex, this compound effectively prevents the re-ligation step of the DNA cleavage-relegation cycle . This leads to disruptions in DNA processes at the molecular level, including changes in gene expression .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it is known that this compound derivatives show antiparasitic activities against Trypanosoma brucei and time-dependent inhibition of cathepsin L-like proteases .

Metabolic Pathways

This compound is a complex polyketide-derived compound .

Transport and Distribution

Given its molecular mechanism of action, it is likely that this compound interacts with transporters or binding proteins that facilitate its interaction with bacterial type II topoisomerases .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to areas of the cell where bacterial type II topoisomerases are active .

Vorbereitungsmethoden

Tetromycin A is produced by various species of the actinomycete genus Streptomyces . The industrial production involves culturing a microorganism (MK67-CF9) that produces this compound and B in a sucrose-nitrate salt-agar medium at around 27°C . The production can be optimized by blocking precursor competitive biosynthetic gene clusters, disrupting Tetromycin B biosynthesis, and overexpressing the Tetromycin pathway regulator .

Analyse Chemischer Reaktionen

Tetromycin A unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile . Wichtige Produkte, die aus diesen Reaktionen entstehen, sind Derivate mit veränderten biologischen Aktivitäten, wie z. B. erhöhte anti-trypanosomale Aktivität .

Vergleich Mit ähnlichen Verbindungen

Tetromycin A ist strukturell verwandt mit Saccharocarcin, Chlorothricin, Tetrocarcin, Kijanimicin und Versipelostatin . Diese Verbindungen besitzen einen ähnlichen Tetronsäurekern, der mit einem makrocyclischen Lactonring verbunden ist . This compound ist einzigartig in seiner spezifischen Hemmung von Typ-II-Topoisomerasen und seiner Aktivität gegen MRSA . Andere ähnliche Verbindungen sind Tetromycin B, von dem gezeigt wurde, dass es anti-trypanosomale und proteasehemmende Aktivitäten besitzt .

Eigenschaften

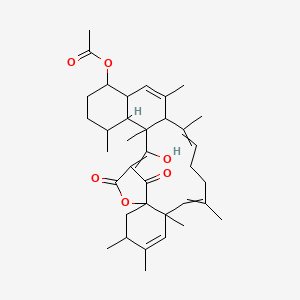

IUPAC Name |

(23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48O6/c1-19-11-10-12-20(2)29-22(4)15-26-27(41-25(7)37)14-13-21(3)30(26)35(29,9)31(38)28-32(39)36(42-33(28)40)18-24(6)23(5)17-34(36,8)16-19/h12,15-17,21,24,26-27,29-30,38H,10-11,13-14,18H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEFCZZPPWNMPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

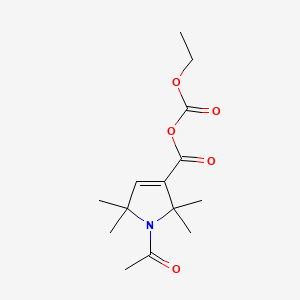

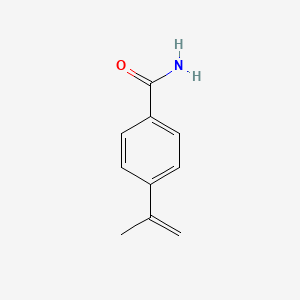

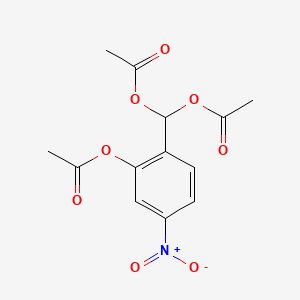

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

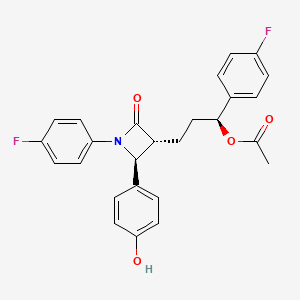

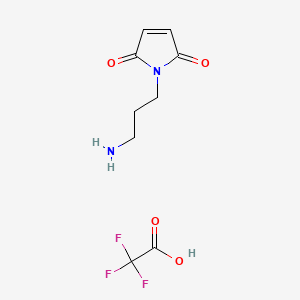

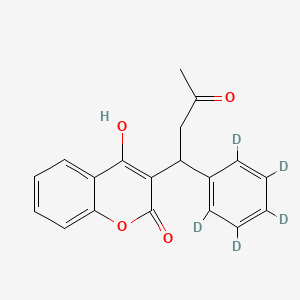

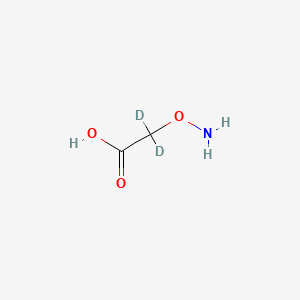

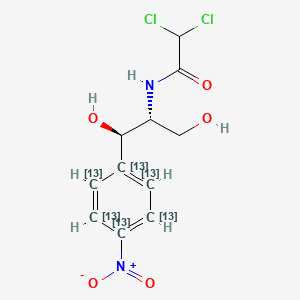

Feasible Synthetic Routes

Q1: How do Tetromycins interact with their targets and what are the downstream effects?

A1: The research primarily focuses on the anti-trypanosomal and protease inhibitory activities of the newly discovered Tetromycins []. While the exact mechanism for anti-trypanosomal activity isn't detailed, the study demonstrates these compounds exhibit activity against Trypanosoma brucei. Additionally, the research shows that these Tetromycins act as time-dependent inhibitors of cathepsin L-like proteases, with Ki values in the low micromolar range []. This inhibition suggests potential interference with parasite proteases crucial for their life cycle or infectivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1h-Pyrido[2,3-b][1,4]oxazine](/img/structure/B562958.png)

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B562960.png)